Home > Products > Building Blocks P5447 > Remacemide hydrochloride
Remacemide hydrochloride - 111686-79-4

Remacemide hydrochloride

Catalog Number: EVT-280037
CAS Number: 111686-79-4
Molecular Formula: C17H21ClN2O
Molecular Weight: 304.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Remacemide hydrochloride ((+/-)-2-amino-N-(1-methyl-1,2-diphenylethyl)acetamide monohydrochloride) [ [] ] is a low-affinity, non-competitive N-methyl-D-aspartic acid (NMDA) receptor channel blocker [ [], [], [] ]. It is also known to exhibit inhibitory actions on voltage-gated sodium channels [ [] ]. Its primary role in scientific research is as a tool to investigate the role of excitatory neurotransmission in various neurological conditions, including epilepsy, stroke, and Parkinson's disease [ [], [], [], [], [] ].

Desglycinylremacemide (FPL 12495)

Compound Description: Desglycinylremacemide (DGR) is the primary active metabolite of Remacemide hydrochloride. Like its parent compound, DGR exhibits anticonvulsant activity and acts as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor channel blocker [, , ]. Notably, DGR demonstrates greater potency than Remacemide hydrochloride at both voltage-gated sodium channels and NMDA glutamate receptors []. Studies indicate that DGR may be responsible for mediating both the neuroprotective and anticonvulsant effects attributed to Remacemide hydrochloride [].

Carbamazepine

Relevance: Carbamazepine serves as a key comparator to Remacemide hydrochloride in several studies [, , , , , ]. Investigations explored potential pharmacokinetic interactions, revealing that carbamazepine can induce Remacemide hydrochloride metabolism, leading to altered clearance rates []. Additionally, comparative efficacy trials in patients with epilepsy demonstrated carbamazepine's superior efficacy in preventing seizure recurrence compared to Remacemide hydrochloride [].

Phenytoin

Relevance: Similar to carbamazepine, phenytoin was investigated for potential pharmacokinetic interactions with Remacemide hydrochloride [, , , ]. Results indicate a mutual interaction where phenytoin induces Remacemide hydrochloride metabolism, while Remacemide hydrochloride modestly inhibits phenytoin clearance []. This highlights the importance of monitoring and adjusting dosages when combining these medications.

Phenobarbitone

Relevance: Studies investigated the pharmacokinetic interaction between phenobarbitone and Remacemide hydrochloride, revealing that phenobarbitone induces the metabolism of both Remacemide hydrochloride and its desglycinyl metabolite []. This interaction results in increased clearance and decreased half-life of Remacemide hydrochloride.

Coenzyme Q10

Relevance: A clinical trial evaluated the combined effect of coenzyme Q10 and Remacemide hydrochloride in patients with early Huntington's disease []. The study aimed to determine whether these agents could slow the functional decline associated with the disease. While neither treatment significantly altered the primary outcome measure, coenzyme Q10 demonstrated a trend toward slowing functional decline, warranting further investigation.

2-Amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950)

Relevance: Preclinical studies highlighted FPL 13950's neuroprotective effects in various animal models of hypoxia and global ischemia []. Its structural similarity to Remacemide hydrochloride, coupled with its neuroprotective properties, positions it as a potential backup candidate for further development.

ARL 15896AR

Relevance: Comparative studies evaluating the abuse liability of NMDA antagonists revealed that both ARL 15896AR and Remacemide hydrochloride, unlike high-affinity antagonists like phencyclidine, did not demonstrate reinforcing properties in animal models []. This finding underscores the favorable safety profile of these low-affinity compounds.

Source and Classification

Remacemide hydrochloride is synthesized from 1,2-diphenylethylamine and glycine, leading to its classification as a substituted amine. It is often used in its hydrochloride salt form to enhance solubility and bioavailability. This compound has been the subject of extensive research due to its unique pharmacological properties and potential therapeutic applications in managing excitotoxicity-related conditions.

Synthesis Analysis

The synthesis of remacemide hydrochloride involves multiple steps:

  1. Initial Reaction: The process typically begins with the reaction of 1,2-diphenylethylamine with glycine, forming an intermediate compound.
  2. Acetylation: This intermediate undergoes acetylation to yield remacemide.
  3. Formation of Hydrochloride Salt: The final step involves converting remacemide into its hydrochloride salt form to improve solubility.

The synthesis can be further refined using isotopic labeling techniques, such as incorporating carbon-14 or carbon-13 isotopes into the synthesis pathway for tracing studies or pharmacokinetic analysis .

Chemical Reactions Analysis

Remacemide hydrochloride participates in several chemical reactions:

  • Oxidation: Under specific conditions, it can be oxidized to form various oxidized derivatives.
  • Reduction: Though less common, reduction reactions can occur, typically involving reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The amine and amide groups allow remacemide to engage in nucleophilic substitution reactions with various reagents.

These reactions are significant for modifying the compound's properties or developing derivatives with enhanced efficacy .

Mechanism of Action

The primary mechanism through which remacemide exerts its effects involves binding to the N-methyl-D-aspartate receptor complex. It acts as a weak noncompetitive antagonist at the ionic channel site of this receptor, leading to modulation of excitatory neurotransmission.

Importantly, remacemide is considered a prodrug; it is metabolized into FPL 12495, a more potent active metabolite that exhibits stronger binding affinity to the N-methyl-D-aspartate receptor. This metabolic transformation is critical for achieving therapeutic effects against excitotoxicity .

Physical and Chemical Properties Analysis

Remacemide hydrochloride exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 288.36 g/mol.
  • Solubility: The hydrochloride form enhances solubility in water, making it suitable for pharmaceutical formulations.
  • Stability: The compound demonstrates stability under standard storage conditions but may degrade under extreme pH or temperature variations.

These properties are essential for ensuring effective drug delivery and therapeutic efficacy .

Applications

Remacemide hydrochloride has been investigated for various scientific applications:

  • Anticonvulsant Therapy: It has shown efficacy in treating different types of epilepsy, with effective doses ranging from 6 mg/kg to 60 mg/kg in animal models .
  • Neuroprotective Agent: Due to its action on excitatory neurotransmission, it is being explored for potential use in neurodegenerative diseases where excitotoxicity plays a significant role.
  • Drug Interactions: Research indicates that remacemide can interact with other medications such as levodopa and carbamazepine, influencing their pharmacokinetics and therapeutic outcomes .
Chemical Characterization and Pharmacological Profile

Structural Analysis and Structure-Activity Relationships (SAR)

Remacemide hydrochloride (chemical name: 2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide hydrochloride; CAS: 111686-79-4) is a low-molecular-weight compound (304.82 g/mol) with the molecular formula C17H21ClN2O. Its structure features a glycineamide moiety linked to a diphenylalkyl backbone, creating a chiral center at the carbon bearing the methyl group and phenyl substituents. The hydrochloride salt form enhances water solubility (>10 mg/mL), facilitating oral bioavailability . The structural characteristics enable dual mechanisms of action: weak NMDA receptor antagonism and voltage-gated sodium channel blockade [4] [7].

Table 1: Key Chemical Identifiers of Remacemide Hydrochloride

PropertyValue
IUPAC Name2-Amino-N-(1,2-diphenylpropan-2-yl)acetamide hydrochloride
Molecular FormulaC17H21ClN2O
Molecular Weight304.82 g/mol
CAS Number (HCl)111686-79-4
CAS Number (free base)128298-28-2
SMILESCl.CC(CC1=CC=CC=C1)(N=C(O)CN)C1=CC=CC=C1
InChI KeyHYQMIUSWZXGTCC-UHFFFAOYSA-N
Solubility>10 mg/mL in water
Purity≥98% (HPLC)

Enantiomeric Differentiation and Stereochemical Efficacy

The chiral center of remacemide hydrochloride generates two enantiomers with distinct pharmacological profiles. In vivo studies using maximal electroshock (MES) seizure models in mice demonstrated significant stereoselectivity: The (-)-enantiomer exhibits anticonvulsant potency equivalent to the racemic mixture, while the (+)-enantiomer shows substantially reduced efficacy [2] [7]. This enantiomeric differentiation suggests that specific spatial orientation is critical for optimal interaction with molecular targets, particularly the NMDA receptor’s ion channel. The stereochemical preference implies that the three-dimensional arrangement of the diphenylalkyl group relative to the glycineamide moiety determines binding affinity to both NMDA receptors and sodium channels. These findings highlight the potential for developing enantiomerically pure formulations to enhance therapeutic precision [7].

Synthesis Pathways and Key Intermediate Derivatives

The synthesis of remacemide hydrochloride involves multi-step organic reactions starting from benzophenone derivatives. A key intermediate is 1,2-diphenylpropan-2-amine, which undergoes nucleophilic substitution with chloroacetyl chloride to form the chloroacetamide derivative. Subsequent amination with ammonia yields the racemic remacemide free base, which is converted to the hydrochloride salt through acidification [7]. Throughout development, several intermediate derivatives were synthesized to explore SAR:

  • FPL 12495 (Desglycinyl-remacemide): The primary active metabolite formed via deamination, exhibiting enhanced NMDA receptor affinity compared to the parent compound.
  • Hydroxy-metabolites (e.g., FPL 14981, FPL 14991): β-Hydroxy derivatives showing modest sodium channel blocking activity.
  • p-Hydroxy derivatives (FPL 14331, FPL 14465): Metabolites with retained but diminished anti-electroshock activity.
  • Oxoacetate metabolite (FPL 15455): A biologically inactive terminal metabolite [7] [9].

These intermediates were crucial for establishing that metabolic biotransformation significantly contributes to remacemide’s overall pharmacological profile, transitioning it from a primarily sodium channel-blocking agent to a more potent NMDA antagonist via its desglycine metabolite.

Metabolites and Prodrug Dynamics

Biotransformation to Desglycinyl-Remacemide (FPL 12495)

Remacemide hydrochloride functions as a prodrug, undergoing extensive first-pass metabolism to form its principal active metabolite, desglycinyl-remacemide (FPL 12495; ARL 12495AA). This biotransformation occurs via oxidative deamination catalyzed by hepatic cytochrome P450 enzymes, particularly CYP3A4, which removes the glycineamide group [4] [7]. FPL 12495 demonstrates substantially higher affinity for the NMDA receptor ion channel than the parent compound, with 50% displacement of [³H]MK-801 at 0.48 μM compared to 68 μM for remacemide—a 140-fold increase in potency [7] [9]. The metabolite’s brain uptake index (BUI: 51 ± 0.9) confirms efficient blood-brain barrier penetration, where it acts as a potent uncompetitive NMDA antagonist [2] [7]. This metabolic activation underpins remacemide’s neuroprotective effects in models of cerebral ischemia and Huntington’s disease, where FPL 12495 accounts for >70% of the observed NMDA receptor blockade [4] [9].

Pharmacologically Active vs. Inactive Metabolites

Remacemide’s metabolic pathway generates multiple derivatives with varying levels of biological activity:

Table 2: Pharmacological Activity of Remacemide Metabolites

MetaboliteChemical ModificationBiological ActivityReceptor Affinity
FPL 12495Desglycine derivativePotent NMDA antagonism; prevents MES seizuresIC₅₀ = 0.48 μM ([³H]MK-801 binding)
FPL 14981β-Hydroxy-desglycinateModest MES seizure prevention; blocks NMDA convulsionsWeak NMDA binding
FPL 14331/FPL 14465p-Hydroxy-desglycinatesAnti-electroshock activity after i.p./i.v. dosingNot quantified
FPL 15053N-hydroxy-desglycinateModest MES and NMDA convulsion protectionModest NMDA binding
FPL 15112Hydroxy-methyl-desglycinatePrevents electroshock seizures (i.v. only)Binds NMDA receptors
FPL 15455OxoacetateNo demonstrated biological activityNo binding
FPL 14467p-Dihydroxy-desglycineInactive in vivoWeak NMDA binding

The S-isomer of FPL 12495 (FPL 12859) exhibits greater potency than the racemic mixture, while the R-isomer is less effective, confirming the role of stereochemistry in NMDA receptor interaction [7] [9]. Inactive metabolites like FPL 15455 undergo renal excretion without contributing to pharmacological effects. This complex metabolic profile explains remacemide’s multifaceted actions: sodium channel blockade primarily from the parent compound and NMDA receptor inhibition predominantly from FPL 12495 [2] [4].

Dual Mechanisms of Action

Low-Affinity NMDA Receptor Antagonism: Channel Blockade and Allosteric Modulation

Remacemide and its metabolite FPL 12495 exhibit distinct but complementary interactions with NMDA receptors. Remacemide itself acts as a low-affinity, non-competitive NMDA antagonist (IC₅₀ = 8–68 μM in [³H]MK-801 binding assays), binding weakly to both the ion channel pore and an allosteric modulatory site [4] [9]. In contrast, FPL 12495 displays higher affinity (IC₅₀ = 0.48 μM) and binds specifically within the ion channel, functioning as an uncompetitive open-channel blocker [7] [9]. Electrophysiological studies in rat cortical synaptosomes and hippocampal slices demonstrate that both compounds reduce NMDA-induced currents and glutamate excitotoxicity, but with different kinetics: remacemide shows rapid, voltage-dependent dissociation from the channel, while FPL 12495 exhibits prolonged blockade [4] [9]. This dual binding topology—channel blockade by the metabolite and allosteric modulation by the parent drug—creates a synergistic inhibition of NMDA receptor overactivation, which underlies remacemide’s efficacy in seizure models (e.g., maximal electroshock, kainic acid-induced seizures) and neuroprotective actions in cerebral ischemia [4] [6].

Voltage-Dependent Sodium Channel Inhibition

Parallel to its NMDA antagonist properties, remacemide hydrochloride directly inhibits voltage-gated sodium channels (VGSCs) with an IC₅₀ of 161 μM in rat cortical synaptosomes [4] [7]. This activity is frequency-dependent, with enhanced blockade observed during high-frequency neuronal firing—a characteristic common to many anticonvulsants like carbamazepine. Remacemide stabilizes the inactivated state of VGSCs, reducing membrane excitability and preventing pathological high-frequency discharges without affecting normal neuronal signaling [7] [9]. The parent compound is primarily responsible for this sodium channel blockade, as FPL 12495 shows minimal effects on sodium currents at therapeutic concentrations. In animal models, this dual mechanism translates to broad-spectrum seizure protection: remacemide suppresses maximal electroshock seizures (primarily via sodium channel blockade) and NMDA- or kainic acid-induced seizures (primarily via FPL 12495-mediated NMDA antagonism) [7] [9].

Table 3: Comparative Mechanisms of Remacemide and FPL 12495

Pharmacological TargetRemacemide HydrochlorideFPL 12495 (Desglycinyl Metabolite)Functional Outcome
NMDA ReceptorLow-affinity non-competitive antagonist (IC₅₀ = 68 μM); allosteric and channel bindingHigh-affinity uncompetitive antagonist (IC₅₀ = 0.48 μM); channel bindingSynergistic reduction of glutamate excitotoxicity
Voltage-Gated Sodium ChannelsPotent blocker (IC₅₀ = 161 μM); frequency-dependent inhibitionMinimal activityStabilization of neuronal membrane excitability
Anticonvulsant EfficacyEffective against maximal electroshock seizuresEffective against NMDA/kainic acid-induced seizuresBroad-spectrum seizure protection
NeuroprotectionModerate in vitroPotent in vitro and in vivoEnhanced by metabolite activation

The pharmacological interplay between these mechanisms is evident in Huntington’s disease models, where remacemide combined with coenzyme Q10 significantly delays disease progression—an effect attributed to concurrent mitigation of excitotoxicity (via NMDA blockade) and improved mitochondrial function [4]. This dual-target engagement represents a rational polypharmacological approach to neurological disorders involving hyperexcitability and excitotoxic damage.

Properties

CAS Number

111686-79-4

Product Name

Remacemide hydrochloride

IUPAC Name

2-amino-N-(1,2-diphenylpropan-2-yl)acetamide;hydrochloride

Molecular Formula

C17H21ClN2O

Molecular Weight

304.8 g/mol

InChI

InChI=1S/C17H20N2O.ClH/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14;/h2-11H,12-13,18H2,1H3,(H,19,20);1H

InChI Key

HYQMIUSWZXGTCC-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN.Cl

Synonyms

2-Amino-N-(1-methyl-1,2-diphenylethyl)-acetamide Monohydrochloride; (±)-2-Amino-N-(1-methyl-1,2-diphenylethyl)-acetamide Monohydrochloride; FPL 12924AA; PR 934-423A; Remacemide Hydrochloride

Canonical SMILES

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.